molecular formula C6H4BrFN2O4S B12071772 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

Cat. No.: B12071772
M. Wt: 299.08 g/mol
InChI Key: FNWWTDQUJIWOEV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3BrFN2O4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Sulfonation: Addition of the sulfonamide group.

Each of these steps requires specific reagents and conditions. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic substitution compared to benzene.

    Nucleophilic Substitution: The presence of halogens (bromine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Major Products

    Electrophilic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Products where the halogen atoms are replaced by nucleophiles.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, can influence the reactivity of the compound. The sulfonamide group can form hydrogen bonds, which may be crucial in its interaction with biological targets. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both halogens (bromine and fluorine) along with the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C6H4BrFN2O4S

Molecular Weight

299.08 g/mol

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4BrFN2O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

FNWWTDQUJIWOEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)[N+](=O)[O-]

Origin of Product

United States

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